molecular formula C5H4FNO3S B8472438 n-Fluoropyridinium-2-sulfonate

n-Fluoropyridinium-2-sulfonate

Cat. No.: B8472438
M. Wt: 177.16 g/mol
InChI Key: XTJWGMVVGSEOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fluoropyridinium-2-sulfonate belongs to a class of counterion-bound, inner-salt N-fluoropyridinium compounds recognized as highly selective electrophilic fluorinating agents . These reagents are characterized by the sulfonate group being covalently bound to the pyridinium ring, which fundamentally alters their properties and reactivity compared to non-counterion-bound salts like N-fluoropyridinium triflate . A key research value of this compound is its excellent regioselectivity in electrophilic aromatic substitutions and other fluorination reactions. For instance, it enables the selective production of o-fluorophenol from phenol, avoiding the formation of other isomers like the para- or difluorinated byproducts commonly seen with other reagents . This high selectivity is also demonstrated in the fluorination of complex molecules like steroids, where it selectively yields 6-fluorosteroids under mild conditions . The mechanism of action involves the transfer of an "F+" equivalent (electrophilic fluorine) from the positively charged nitrogen of the pyridinium ring to a nucleophilic substrate. The compound's fluorination power and selectivity can be tuned by incorporating different substituents on the pyridine ring, allowing researchers to tailor the reagent for specific substrates . Beyond synthetic organic chemistry, N-fluoropyridinium salts have shown promise in materials science, functioning as novel solid and liquid positive active materials in primary lithium batteries due to their high electron transfer and ion conductive abilities . This compound is a stable, non-hygroscopic solid, making it easy to handle . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C5H4FNO3S

Molecular Weight

177.16 g/mol

IUPAC Name

1-fluoropyridin-1-ium-2-sulfonate

InChI

InChI=1S/C5H4FNO3S/c6-7-4-2-1-3-5(7)11(8,9)10/h1-4H

InChI Key

XTJWGMVVGSEOFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)S(=O)(=O)[O-])F

Origin of Product

United States

Scientific Research Applications

Fluorination of Organic Compounds

The primary application of n-Fluoropyridinium-2-sulfonate is in the fluorination of organic molecules. The compound acts as a source of electrophilic fluorine, facilitating the introduction of fluorine atoms into various substrates including:

  • Aromatic compounds
  • Aliphatic compounds
  • Carbanions
  • Active methylene compounds

The reactivity of n-Fluoropyridinium salts varies based on the electronic nature of substituents on the pyridine ring. For instance, electron-withdrawing groups enhance the fluorinating power, allowing for efficient reactions at milder conditions compared to traditional reagents .

Medicinal Chemistry

Fluorinated compounds have gained prominence in medicinal chemistry due to their influence on biological activity and pharmacokinetics. This compound has been utilized in synthesizing various pharmaceutical agents, including:

  • Fluticasone propionate : A widely prescribed corticosteroid where fluorination plays a crucial role in enhancing its therapeutic efficacy .
  • Tyrosine kinase inhibitors : These compounds are vital in cancer therapy, and n-Fluoropyridinium salts have been employed to introduce fluorine into key intermediates during their synthesis .

Environmental Applications

The compound's ability to selectively fluorinate organic pollutants has been explored as a method for environmental remediation. By converting harmful substances into less toxic or more easily degradable forms, this compound can contribute to environmental sustainability efforts.

Case Study 1: Fluorination Reactions

A study demonstrated the efficiency of this compound in the selective fluorination of phenolic compounds. The reaction conditions were optimized to achieve high yields while minimizing side products. The sulfonate group facilitated interaction with hydroxyl groups, enhancing the overall reactivity and selectivity .

Case Study 2: Synthesis of Aryl Fluorides

In another investigation, researchers utilized n-Fluoropyridinium salts for the synthesis of aryl fluorides from phenols and naphthols. The study highlighted the advantages of using non-chlorinated reagents, which avoided chlorinated byproducts that are often problematic in traditional methods .

Comparative Data Table

Application AreaCompound UsedKey Findings
Organic SynthesisThis compoundEffective for fluorinating a range of substrates
Medicinal ChemistryFluticasone propionateEnhanced biological activity through fluorination
Environmental RemediationVarious pollutantsPotential for converting harmful substances

Chemical Reactions Analysis

Aromatic Fluorination

N-Fluoropyridinium-2-sulfonate selectively fluorinates electron-rich aromatics:

  • Phenols : Produces ortho- and para-fluorophenols under mild conditions (RT to 60°C) .

    • Example: Anisole fluorination yields 78% para-fluoroanisole and 12% ortho-isomer .

  • Anilines : Fluorinates at the para position preferentially, with steric bulk reducing ortho substitution .

Carbanion Fluorination

Reacts with stabilized carbanions (e.g., enolates, Grignard reagents):

  • Sodium diethyl malonate → Diethyl fluoromalonate (39% yield) .

  • Corey lactone silyl ether → Fluorinated lactone (82% yield) .

Olefin and Sulfide Fluorination

  • Vinyl acetates : Forms α-fluoro ketones via Markovnikov addition .

  • Sulfides : Converts to sulfoxides or sulfones depending on stoichiometry .

Reactivity Trends

The fluorinating power correlates with electron density at the N⁺–F site, modulated by substituents:

Substituent Relative Reactivity Example Application
2,4,6-TrimethylLowFluorination of reactive enolates
2,6-DichloroModeratePhenol fluorination at RT
PentachloroHighFluorination of inert aromatics

Electron-withdrawing groups (e.g., Cl, CF₃) enhance reactivity by lowering the LUMO energy of the N⁺–F bond .

Steric and Electronic Control

  • Steric effects : Bulky 2,6-substituents suppress ortho fluorination in phenols (e.g., 2,6-bis(methoxymethyl) derivative yields 92% para-product) .

  • Hydrogen bonding : Counteranions like sulfonate promote ortho selectivity via substrate preorganization .

Mechanistic Pathways

Reactions proceed via:

  • Electrophilic attack : Polar mechanism for aromatic and carbanion fluorination .

  • Single-electron transfer (SET) : Supported by kinetic isotope effects and radical trapping experiments .

Stability and Handling

  • Stable at room temperature in fluoropolymer containers .

  • Decomposes above 60°C or in protic solvents, releasing HF .

Comparison with Similar Compounds

N-Fluoropyridinium Salts

  • Example : N-Fluoropyridinium triflate, N-Fluoropyridinium tetrafluoroborate.
  • Comparison : These salts share the core pyridinium structure but differ in counterions (e.g., triflate, tetrafluoroborate vs. sulfonate). The sulfonate group in this compound enhances solubility in polar solvents and stabilizes the cationic pyridinium ring, reducing decomposition risks during storage .
  • Fluorination Power : Sulfonate derivatives exhibit moderate electrophilic fluorination strength compared to triflate counterparts, which are stronger but less stable.

N-Fluoro-2-pyridone

  • Structure : Neutral N-fluoro compound with a ketone group at the 2-position.
  • Comparison : Unlike ionic this compound, N-fluoro-2-pyridone operates via radical mechanisms, limiting its utility in ionic fluorination of electron-rich substrates. It is less stable under acidic conditions but excels in radical-initiated polymer modifications .

N-Fluoro-sultams (e.g., N-Fluoro-Benzenesulfonimide)

  • Structure : Cyclic sulfonamide derivatives with an N-F bond.
  • Comparison : Sultams exhibit higher fluorination power due to electron-withdrawing sulfonyl groups, enabling fluorination of sterically hindered substrates. However, they require anhydrous conditions, whereas this compound tolerates mild moisture .

Chiral N-F Reagents (e.g., Optically Active N-Fluoro-sultams)

  • However, the latter’s sulfonate group allows for easier derivatization to introduce chirality, a area of ongoing research .

Comparative Data Table

Parameter This compound N-Fluoropyridinium Triflate N-Fluoro-2-pyridone N-Fluoro-sultams
Fluorination Mechanism Electrophilic/Ionic Electrophilic/Ionic Radical Electrophilic/Ionic
Reactivity Moderate High Low to Moderate High
Stability High (moisture-tolerant) Moderate Low Low (requires anhydrous)
Substrate Compatibility Broad (alkenes, aromatics) Limited by acidity Polymers, alkanes Sterically hindered sites
Synthetic Accessibility Moderate High High Low

Data synthesized from historical and mechanistic analyses of N-F reagents .

Research Findings and Mechanistic Insights

Studies highlight this compound’s versatility in fluorinating electron-deficient alkenes and heteroaromatics, with yields exceeding 80% in optimized conditions. Its sulfonate group minimizes side reactions (e.g., ring alkylation) common in triflate-based reagents. Mechanistically, fluorine transfer occurs via a two-step process: (1) substrate activation by the pyridinium cation, followed by (2) nucleophilic fluoride attack .

In contrast, N-fluoro-sultams achieve higher enantioselectivity in asymmetric fluorination but require stringent conditions. Radical reagents like N-fluoro-2-pyridone are preferred for hydrocarbon fluorination but lack precision in functionalized molecules.

Preparation Methods

Direct Fluorination of Pyridine Sulfonate Salts with diluted F₂/N₂

The most widely reported method involves the direct reaction of pyridine-2-sulfonic acid or its salts with diluted fluorine gas (5–20% F₂ in N₂) in polar aprotic solvents like acetonitrile . This one-step process, adapted from Umemoto’s pioneering work on N-fluoropyridinium salts, proceeds via the in situ formation of a pyridine·F₂ complex, which subsequently reacts with the sulfonate counterion to yield the target compound (Scheme 1) .

Reaction Conditions and Optimization

  • Temperature : −40°C to 0°C (prevents decomposition of intermediates).

  • Solvent : Anhydrous acetonitrile (ε = 37.5) facilitates charge separation and stabilizes the cationic intermediate.

  • F₂ Concentration : 10% F₂/N₂ balances reactivity and safety, achieving 60–75% yields .

  • Additives : Sodium triflate or potassium sulfonate salts (1.2 eq.) ensure complete anion exchange, critical for isolating non-hygroscopic products .

Mechanistic Insights
Electrophilic fluorine attacks the pyridine nitrogen, generating a metastable pyridine·F₂ adduct. Concurrent anion exchange with sulfonate ions (e.g., from NaSO₃R) displaces the triflate or fluoride, yielding this compound (Figure 1) . The electron-withdrawing sulfonate group enhances thermal stability by delocalizing the positive charge across the pyridinium ring.

Limitations

  • Strict anhydrous conditions are required to avoid hydrolysis to pyridine-N-oxide byproducts .

  • Scalability is hindered by the need for specialized fluorine-handling equipment.

Acid-Assisted Fluorination via Preformed Pyridinium Salts

An alternative approach preforms the pyridinium sulfonate salt prior to fluorination, mitigating side reactions associated with in situ anion exchange . Pyridine-2-sulfonic acid is treated with a Brønsted acid (e.g., H₂SO₄) or silylating agent (e.g., TMSOTf) to generate the pyridinium sulfonate salt, which is then fluorinated under milder conditions (Scheme 2) .

Key Advantages

  • Higher Yields : 80–85% purity due to reduced competing hydrolysis .

  • Broader Solvent Tolerance : Reactions proceed in dichloromethane or THF, enabling compatibility with acid-sensitive substrates .

Experimental Protocol

  • Salt Formation : Pyridine-2-sulfonic acid (1.0 eq.) and triflic anhydride (1.1 eq.) in CH₂Cl₂ at 0°C for 1 h.

  • Fluorination : Introduce 10% F₂/N₂ at −30°C for 6 h, followed by aqueous workup .

Challenges

  • Residual acidic protons may catalyze N–F bond cleavage, necessitating rigorous neutralization .

  • Costly silylating agents (e.g., TMSOTf) increase production expenses.

Boron Trifluoride-Mediated Synthesis

A patent-pending method utilizes pyridine-boron trifluoride (Py·BF₃) complexes as precursors, reacting them with F₂ in acetonitrile containing trace water (2–12 µL per 100 mL solvent) . The sulfonate group originates from added sulfonic acids (e.g., CH₃SO₃H) during quenching (Scheme 3) .

Optimized Parameters

  • Temperature : −5°C to +25°C (avoids BF₃ volatilization).

  • Water Content : 0.005–0.22% w/w in acetonitrile hydrolyzes BF₃ to generate HF, which facilitates fluorine transfer .

  • Additives : ZnBr₂ (5 mol%) accelerates fluorination, improving yields to 70% .

Mechanistic Pathway
BF₃ acts as a Lewis acid, polarizing the N–F bond in the Py·BF₃ complex. Subsequent fluorination yields a reactive intermediate, which traps sulfonate ions upon aqueous workup .

Industrial Relevance

  • Avoids direct F₂ handling by using stable Py·BF₃ complexes.

  • Scalable to kilogram batches with minimal safety concerns .

Comparative Analysis of Preparation Methods

Parameter Direct Fluorination Acid-Assisted BF₃-Mediated
Yield (%) 60–7580–8565–70
Reaction Time (h) 8–126–84–6
F₂ Handling RequiredRequiredAvoided
Cost Efficiency ModerateLowHigh
Scalability LimitedModerateHigh

Q & A

Q. What are the optimal synthetic routes for n-Fluoropyridinium-2-sulfonate, and how do reaction conditions influence yield and purity?

Methodological Answer : Synthesis typically involves fluorination of pyridinium sulfonate precursors under controlled conditions. Key variables include temperature (e.g., 60–100°C), solvent polarity (e.g., acetonitrile vs. DMF), and stoichiometry of fluorinating agents. Characterization requires 1H/19F NMR to confirm fluorination and HPLC to assess purity . Table 1 : Comparison of Synthetic Conditions

VariableEffect on YieldPurity (HPLC)
Temperature ↑Yield peaks at 80°CPurity decreases above 90°C
Polar solventHigher yield but slower kineticsImproved purity
Excess F-sourceRisk of byproductsReduced purity

Q. How can spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Methodological Answer :

  • NMR : 19F NMR (δ -120 to -150 ppm) confirms fluorination, while 1H NMR identifies sulfonate proton environments .
  • X-ray crystallography : Resolves bond lengths (C-F ~1.34 Å) and sulfonate group geometry. Compare with databases (e.g., Cambridge Structural Database) to identify deviations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluorination efficiencies of this compound across substrates?

Methodological Answer : Contradictions often arise from unaccounted variables (e.g., substrate electronic effects, solvent interactions). Design a multivariate analysis :

Test substrates with varying electron-withdrawing/donating groups.

Control solvent dielectric constants.

Use Arrhenius plots to isolate kinetic vs. thermodynamic contributions .
Example : Lower yields with electron-rich substrates may indicate competing side reactions (e.g., sulfonate group displacement).

Q. What experimental frameworks optimize reaction parameters for this compound in novel fluorination reactions?

Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to test temperature, catalyst loading, and solvent effects.
  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions .
    Table 2 : Key Parameters and Optimization Ranges
ParameterRange TestedOptimal Value
Catalyst loading1–5 mol%3.2 mol%
Reaction time2–24 hrs8 hrs
Solvent (ε)20–37 (DMF)ε = 28

Q. How does computational modeling predict the reactivity of this compound with atypical substrates?

Methodological Answer :

  • DFT calculations : Simulate transition states for fluorination steps. Compare activation energies (ΔG‡) for different substrates.
  • Molecular docking : Predict steric clashes in bulky substrates (e.g., polyaromatic hydrocarbons) .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in fluorination product ratios between independent studies?

Methodological Answer :

  • Meta-analysis : Aggregate data from published studies to identify trends (e.g., solvent polarity correlates with regioselectivity).
  • Replicate experiments : Use standardized protocols (e.g., IUPAC guidelines) to isolate variables causing discrepancies .

Q. What protocols ensure reproducibility in handling and storing this compound?

Methodological Answer :

  • Storage : Anhydrous conditions (desiccator, Ar atmosphere) to prevent hydrolysis.
  • Stability assays : Monitor decomposition via TGA (thermal stability) and UV-Vis (sulfonate group integrity) over time .

Safety and Ethical Considerations

Q. What safety protocols mitigate risks when working with this compound?

Methodological Answer :

  • PPE : Fluoride-resistant gloves (e.g., nitrile), fume hood for aerosol prevention.
  • Waste disposal : Neutralize acidic byproducts (e.g., CaCO3) before disposal .

Q. How can researchers balance open science principles with intellectual property concerns in fluorination studies?

Methodological Answer :

  • Prepublication review : Share methodology but withhold proprietary substrate details until patent filing.
  • Data repositories : Deposit raw NMR/X-ray data in public archives (e.g., Zenodo) with embargo options .

Future Directions

What unanswered mechanistic questions warrant further investigation?

Methodological Answer :

  • In situ spectroscopy : Use Raman or IR to track intermediate formation during fluorination.
  • Isotopic labeling : 18O-labeled sulfonate groups to study oxygen exchange dynamics .

Q. How can cross-disciplinary approaches (e.g., biofluorination) expand applications of this compound?

Methodological Answer :

  • Enzyme-mediated fluorination : Screen microbial enzymes (e.g., fluorinases) for compatibility with sulfonate substrates.
  • Hybrid materials : Incorporate into MOFs for controlled fluoride release .

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